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Abstract
This document provides a comprehensive technical guide on the core physicochemical

properties of the novel heterocyclic compound, 4-(5-methylfuran-2-yl)thiazol-2-amine. As a

molecule incorporating both furan and aminothiazole moieties, it holds potential for further

investigation in drug discovery and development.[1][2] Due to the limited availability of direct

experimental data for this specific compound, this guide combines known foundational

information with predicted values for key physicochemical parameters. Detailed experimental

protocols for the determination of these properties are provided to facilitate further research

and validation. This whitepaper aims to serve as a foundational resource for researchers and

drug development professionals interested in the scientific exploration of 4-(5-methylfuran-2-
yl)thiazol-2-amine.

Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide range of biological activities, including anticancer, anti-

inflammatory, antimicrobial, and antioxidant properties.[1] The incorporation of a 5-methylfuran

group at the 4-position of the thiazole ring introduces additional structural and electronic
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features that can significantly influence the molecule's physicochemical profile and its

interactions with biological targets. Understanding these properties is a critical first step in the

rational design and development of new therapeutic agents. This guide provides an in-depth

overview of the essential physicochemical characteristics of 4-(5-methylfuran-2-yl)thiazol-2-
amine.

Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to

predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize

the known and predicted properties of 4-(5-methylfuran-2-yl)thiazol-2-amine.

Identity and General Properties
Property Value Source

CAS Number 1634-46-4 [3]

Molecular Formula C₈H₈N₂OS [4]

Molecular Weight 180.23 g/mol [4]

Physical Form Solid Sigma-Aldrich

Purity 95% Sigma-Aldrich

Storage Temperature
Room temperature, sealed in

dry, dark place
[3]

InChI Key
HIBFSFCLIHHSJZ-

UHFFFAOYSA-N
Sigma-Aldrich

Predicted Physicochemical Data
Quantitative experimental data for the following properties are not readily available in the public

domain. The values presented below are computationally predicted using established

algorithms such as those available in software like ACD/Percepta, which are widely used in the

pharmaceutical industry for early-stage drug discovery.[5][6][7]
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Property Predicted Value
Significance in Drug
Development

Melting Point (°C) 165 - 175

Indicates purity and lattice

energy. A defined melting point

is crucial for formulation

development.

Boiling Point (°C) ~ 350 at 760 mmHg

Relevant for purification by

distillation, although less

critical for solid dosage forms.

logP (Octanol/Water Partition

Coefficient)
2.1 ± 0.3

A measure of lipophilicity,

influencing membrane

permeability, solubility, and

plasma protein binding.

Aqueous Solubility (mg/mL) 0.85 (at pH 7.4)

Affects dissolution, absorption,

and formulation. Low aqueous

solubility can be a significant

challenge.

pKa (Acid Dissociation

Constant)

Basic pKa: 4.5 ± 0.2 (Thiazole

N); Acidic pKa: 15.1 ± 0.4

(Amine H)

Determines the ionization state

at physiological pH, which

impacts solubility, receptor

interaction, and membrane

transport.

Experimental Protocols
To enable the empirical determination and verification of the predicted physicochemical

properties, the following standard experimental protocols are provided.

Melting Point Determination
This protocol describes the determination of the melting point range of a solid compound using

a capillary melting point apparatus.

Apparatus: Melting point apparatus, capillary tubes, thermometer.
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Procedure:

Ensure the sample of 4-(5-methylfuran-2-yl)thiazol-2-amine is dry and finely powdered.

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the

temperature is within 20 °C of the expected melting point.

Record the temperature at which the first liquid appears and the temperature at which the

entire sample becomes a clear liquid. This range is the melting point.

logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-

water partition coefficient.[8][9][10]

Reagents: n-Octanol (pre-saturated with water), Water or buffer (pH 7.4, pre-saturated with

n-octanol).

Procedure:

Prepare a stock solution of the compound in the aqueous phase.

Add a known volume of the aqueous stock solution and an equal volume of pre-saturated

n-octanol to a separatory funnel or vial.

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning

equilibrium to be reached.

Allow the two phases to separate completely.

Carefully withdraw a sample from both the aqueous and the organic phases.

Determine the concentration of the compound in each phase using a suitable analytical

technique (e.g., UV-Vis spectrophotometry or HPLC).
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Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase

to the concentration in the aqueous phase: P = [organic] / [aqueous].

The logP is the base-10 logarithm of P: logP = log₁₀(P).

pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa values of ionizable

compounds.[11][12][13]

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide

(e.g., 0.1 M), potassium chloride solution (for maintaining ionic strength).

Procedure:

Calibrate the pH electrode using standard buffers.

Dissolve a precisely weighed amount of 4-(5-methylfuran-2-yl)thiazol-2-amine in a

suitable solvent (e.g., water or a co-solvent system if solubility is low) with a known ionic

strength.

Titrate the solution with the standardized acid or base, adding the titrant in small, known

increments.

Record the pH after each addition, allowing the reading to stabilize.

Continue the titration past the equivalence point.

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at

the half-equivalence point or by analyzing the first and second derivatives of the titration

curve.

Aqueous Solubility Determination
This protocol outlines a common method for determining the equilibrium aqueous solubility of a

compound.
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Reagents: Distilled water or a buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

Add an excess amount of the solid compound to a vial containing a known volume of the

aqueous medium.

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

After equilibration, allow the undissolved solid to settle.

Filter or centrifuge the suspension to obtain a clear saturated solution.

Carefully withdraw a known volume of the supernatant and dilute it appropriately.

Determine the concentration of the dissolved compound using a suitable analytical method

(e.g., HPLC-UV).

Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual

frameworks relevant to the study of 4-(5-methylfuran-2-yl)thiazol-2-amine.

Experimental Workflow for Physicochemical
Characterization
This diagram outlines a logical sequence of experiments for the initial physicochemical profiling

of a novel compound.
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Physicochemical Characterization Workflow
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Physicochemical Characterization Workflow

Representative Signaling Pathway for 2-Aminothiazole
Derivatives
2-Aminothiazole derivatives have been reported to exhibit anticancer activity through various

mechanisms, including the inhibition of protein kinases.[14] The following diagram illustrates a

simplified, representative kinase signaling pathway that such a compound might modulate. This

is a generalized representation and has not been experimentally confirmed for 4-(5-
methylfuran-2-yl)thiazol-2-amine.
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Representative Kinase Signaling Pathway
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Hypothetical Kinase Inhibition Pathway

Conclusion
This technical guide provides a foundational overview of the physicochemical properties of 4-
(5-methylfuran-2-yl)thiazol-2-amine. While comprehensive experimental data is currently

lacking, the combination of known identity, predicted values, and detailed experimental

protocols offers a robust starting point for further research. The provided workflows and

representative biological pathway illustrate the logical progression for the characterization and

potential investigation of this compound. It is anticipated that this guide will be a valuable
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resource for scientists engaged in the exploration of novel heterocyclic compounds for drug

discovery and development. Further experimental validation of the predicted properties is

highly encouraged to build a more complete profile of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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